1,1,1-Trifluoro-3-sulfanylpropan-2-one

Description

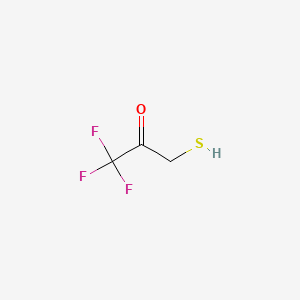

1,1,1-Trifluoro-3-sulfanylpropan-2-one (CAS: Not explicitly provided in evidence) is a fluorinated organic compound featuring a trifluoromethyl group (-CF₃), a ketone moiety, and a sulfanyl (-SH) substituent. It is primarily utilized in pharmaceutical and agrochemical syntheses as a building block for introducing fluorinated thiol motifs.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-3-sulfanylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H3F3OS/c4-3(5,6)2(7)1-8/h8H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNKIHLWRZFZWKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)C(F)(F)F)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H3F3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10155474 | |

| Record name | 2-Propanone, 1,1,1-trifluoro-3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127183-53-3 | |

| Record name | 2-Propanone, 1,1,1-trifluoro-3-mercapto- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127183533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanone, 1,1,1-trifluoro-3-mercapto- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10155474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1,1,1-trifluoroacetone with a thiol compound under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic attack of the thiol on the carbonyl carbon of the trifluoroacetone.

Industrial Production Methods

Industrial production of 1,1,1-Trifluoro-3-sulfanylpropan-2-one may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-3-sulfanylpropan-2-one undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1,1,1-Trifluoro-3-sulfanylpropan-2-one has numerous applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound’s ability to inhibit cytochrome P450 enzymes makes it valuable in studying enzyme inhibition and drug metabolism.

Medicine: Its derivatives are explored for potential therapeutic applications due to their unique chemical properties.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1,1,1-Trifluoro-3-sulfanylpropan-2-one exerts its effects involves its interaction with molecular targets such as enzymes. For example, it is hydrolyzed in vivo to form trifluoromethanesulfonic acid, which binds to cytochrome P450 enzymes and inhibits their activity . This inhibition can affect various metabolic pathways and is useful in studying enzyme function and drug interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1,1,1-Trifluoro-3-sulfanylpropan-2-one, enabling comparative analysis of their properties and applications:

3-(5-Chloro-2-methoxyphenyl)-1,1,1-trifluoropropan-2-one (CAS: 1340177-72-1)

- Structure : Differs by replacing the sulfanyl group with a substituted phenyl ring (5-chloro-2-methoxy).

- Properties : Higher molecular weight (252.62 g/mol) due to aromatic substitution. The trifluoromethyl group enhances metabolic stability, making it valuable in pharmaceutical intermediates .

- Applications : Used in active pharmaceutical ingredient (API) synthesis, particularly where fluorinated aromatic ketones are required .

1-(3-Chlorophenyl)-1-hydroxy-2-propanone (CAS: 857233-13-7)

- Structure : Contains a hydroxyl (-OH) group instead of -SH and lacks fluorine.

- Properties : Polar hydroxyl group increases solubility in aqueous media compared to the sulfanyl analog. Used in toxicity studies and quality control for bupropion hydrochloride .

- Applications : Critical for ANDA/DMF filings to the FDA, highlighting regulatory relevance .

3-Chloro-1,1,1-trifluoropropane (CAS: 460-35-5)

- Properties: Lower molecular weight (132.51 g/mol) and higher volatility. Primarily used in R&D for non-medicinal applications due to its inertness .

- Safety: No significant hazards reported, but disposal requires compliance with environmental regulations .

3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (From )

- Structure: Features an amino (-NHCH₃) and hydroxyl group on a propanol backbone with a thiophene ring.

- Properties : Polar and basic, enabling use in chiral synthesis. Differs significantly due to the absence of fluorine and presence of heterocycles .

Comparative Data Table

Key Research Findings

- Fluorine Impact : The -CF₃ group in this compound enhances electronegativity and stability, similar to its aryl-substituted analog (CAS: 1340177-72-1) .

- Sulfanyl vs. Hydroxyl : The -SH group offers nucleophilic reactivity distinct from the -OH group in CAS: 857233-13-7, enabling thioether bond formation in drug design .

Biological Activity

1,1,1-Trifluoro-3-sulfanylpropan-2-one (CAS Number: 127183-53-3) is a fluorinated organic compound notable for its trifluoromethyl and sulfanyl functional groups. This compound has gained attention in various fields, including medicinal chemistry and agrochemical research, due to its unique biological activities and potential applications.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

Key features include:

- Trifluoromethyl Group : Enhances electrophilicity and influences interactions with biological targets.

- Sulfanyl Group : Provides unique reactivity and potential for enzyme inhibition.

The biological activity of this compound primarily involves its interaction with enzymes, particularly cytochrome P450 enzymes. The compound is hydrolyzed in vivo to form trifluoromethanesulfonic acid, which binds to these enzymes and inhibits their activity. This mechanism suggests potential applications in drug metabolism studies and enzyme inhibition assays .

Enzyme Inhibition Studies

Research indicates that this compound serves as a potent inhibitor of juvenile hormone esterase (JHE), a key enzyme in insect development. The compound mimics the transition state of the enzyme-substrate complex, leading to significant inhibition of JHE activity. For example:

| Compound | IC50 (μM) |

|---|---|

| This compound | 12.5 |

| OTFPdOH-sulfone | >90% reduction in JHE activity |

These findings highlight the compound's potential as an insect growth regulator .

Antimicrobial Activity

While primarily studied for its insecticidal properties, there are indications that this compound may exhibit antimicrobial activity. Preliminary studies suggest it could inhibit various bacterial strains; however, detailed investigations are required to quantify this effect.

Structure-Activity Relationship (SAR)

Recent studies have explored the structure-activity relationships of various analogs of this compound. Modifications to the carbon chain length and functional groups have shown varying effects on biological potency:

| Analog | IC50 (μM) | Comments |

|---|---|---|

| 3-Octylthio derivative | 8.5 | Enhanced JHE inhibition |

| 3-Decylthio derivative | 15.0 | Moderate activity |

These results indicate that specific structural features significantly influence the compound's efficacy against target enzymes .

In Vivo Studies

In vivo studies have demonstrated that topical application of certain derivatives leads to significant reductions in plasma JHE activity in larval stages of insects such as Trichoplusia ni. This suggests practical applications in pest control by manipulating hormonal pathways in target species .

Q & A

Q. What are the recommended crystallographic methods for resolving the structural features of 1,1,1-Trifluoro-3-sulfanylpropan-2-one?

To determine the molecular geometry and electron density distribution of this compound, X-ray crystallography paired with refinement software like SHELXL is widely used. SHELXL enables precise modeling of trifluoromethyl and sulfanyl groups, which are critical for understanding steric and electronic effects. For example, iterative refinement cycles in SHELXL can resolve ambiguities in bond lengths and angles caused by fluorine’s high electron density .

Q. What synthetic strategies are effective for producing this compound?

A common approach involves nucleophilic substitution of trifluoroacetone derivatives with thiol-containing reagents. For instance, reacting 1,1,1-trifluoro-2-propanone with mercaptoacetic acid under acidic conditions yields the target compound. Reaction optimization should focus on temperature control (40–60°C) and catalytic acid (e.g., H₂SO₄) to minimize side products like disulfides. Purity can be verified via GC-MS or ¹⁹F NMR .

Q. How do the trifluoromethyl and sulfanyl groups influence the compound’s spectroscopic properties?

The trifluoromethyl group causes distinct ¹⁹F NMR signals near -70 ppm (CF₃) and deshields adjacent protons in ¹H NMR. The sulfanyl (-SH) group exhibits a broad peak at ~2.5 ppm in ¹H NMR, which disappears upon deuteration. IR spectroscopy reveals S-H stretches at 2550–2600 cm⁻¹ and C=O stretches at 1700–1750 cm⁻¹. These features aid in structural confirmation and monitoring reaction progress .

Advanced Research Questions

Q. How can molecular docking studies elucidate the biological activity of this compound?

Computational methods like molecular docking (e.g., AutoDock Vina) can predict binding affinities between the compound and enzyme targets. For example, the trifluoromethyl group may enhance hydrophobic interactions with active-site residues, while the sulfanyl group participates in hydrogen bonding. Validation via kinetic assays (e.g., IC₅₀ measurements) is critical to confirm inhibitory activity. Comparative analysis with analogs (e.g., chlorophenyl derivatives) can highlight structure-activity relationships .

Q. What strategies resolve contradictions in thermodynamic data (e.g., ΔH, solubility) for this compound?

Discrepancies in experimental data often arise from impurities or measurement techniques. Triangulation using multiple methods (e.g., DSC for enthalpy, isothermal titration calorimetry for solubility) improves reliability. For instance, conflicting solubility values in water vs. organic solvents can be addressed by standardizing solvent purity and temperature. Statistical tools like Grubbs’ test help identify outliers .

Q. How does the compound’s reactivity differ in photochemical vs. thermal reactions?

Photochemical activation (UV light, 254 nm) promotes radical intermediates due to the C-F bond’s high dissociation energy, favoring C-S bond formation. Thermal reactions (80–100°C) typically follow nucleophilic pathways. Time-resolved FTIR or EPR spectroscopy can track intermediate species. For example, photolysis generates thiyl radicals, detectable via spin-trapping agents like DMPO .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.